(S)-Isoxazolidin-4-ol Hydrochloride
Description
Significance of Isoxazolidine (B1194047) Ring Systems in Advanced Organic Synthesis and Medicinal Chemistry
The isoxazolidine ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a pivotal structural motif in the fields of organic and medicinal chemistry. researchgate.netnih.govacs.org These saturated heterocycles are recognized as "privileged structures" because they are found in numerous biologically active compounds and serve as versatile building blocks for the synthesis of complex molecules. researchgate.netnih.govacs.org Their importance stems from their utility as multipurpose intermediates in diverse research areas, including organic synthesis, medicinal chemistry, and material science. researchgate.netmdpi.com
In advanced organic synthesis, isoxazolidines are highly valued due to the labile nature of the N-O bond, which allows for selective cleavage and further functionalization. acs.org This property makes them crucial precursors for creating 1,3-aminoalcohols and other valuable acyclic and cyclic compounds. wikipedia.orgnih.gov The most common method for synthesizing the isoxazolidine core is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene, a process that can be controlled to achieve high regio- and stereoselectivity. researchgate.netmdpi.comresearchgate.net This synthetic accessibility makes the isoxazolidine ring particularly suitable for developing new and modified drugs. researchgate.net Furthermore, the unique scaffold of isoxazolidine has shown significant potential as a mimic for natural structures such as nucleosides, amino acids, carbohydrates, and steroids, thereby playing a critical role in drug development. researchgate.netnih.govacs.org
Overview of Chiral Heterocycles and their Importance in Asymmetric Synthesis and Drug Design
Chiral heterocycles are cyclic compounds containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) in the ring and a stereocenter, making them non-superimposable on their mirror images. numberanalytics.com This chirality is a fundamental structural component in the synthesis and development of pharmaceuticals. nih.govresearchgate.net The three-dimensional shape of these molecules is crucial for their structural and binding interactions with biological systems, such as enzymes and receptors. Consequently, the link between chirality and pharmacological activity has become increasingly important in the pharmaceutical industry, with a significant percentage of drugs in use being chiral. nih.govresearchgate.net
The synthesis of these complex molecules is a major challenge, making asymmetric synthesis a critical tool in modern organic chemistry. numberanalytics.com Asymmetric synthesis aims to create chiral molecules with high stereoselectivity, ensuring the production of a specific desired stereoisomer. numberanalytics.com Key methods to achieve this include the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries that temporarily attach to the substrate to direct the reaction, and chiral catalysts that induce asymmetry. numberanalytics.comnumberanalytics.com The development of new chemical methods to create diverse and three-dimensional chiral heterocycles is an active area of research, driven by the need for high-quality lead compounds in drug discovery. Many biologically active compounds, including pharmaceuticals and agrochemicals, contain chiral heterocyclic rings that are essential for their function. numberanalytics.comnumberanalytics.com
Specific Research Focus on (S)-Isoxazolidin-4-ol Hydrochloride
This compound is a specific chiral building block used in chemical research. bldpharm.com As a derivative of the isoxazolidine family, it possesses the characteristic heterocyclic ring but is distinguished by a hydroxyl group at the 4-position and its specific (S)-stereochemistry. The hydrochloride salt form enhances its stability and handling properties as a solid. sigmaaldrich.com
This compound is utilized in research for the targeted synthesis of more complex molecules where controlling the stereochemistry is essential for the final product's intended function, particularly in pharmaceutical applications. vulcanchem.com The presence of both the isoxazolidine ring and a chiral center makes it a valuable intermediate for constructing novel compounds with defined three-dimensional structures. nih.gov Research into 4-hydroxyisoxazolidines is significant due to their structural resemblance to 3-hydroxypyrrolidines, which are valuable fragments in drug discovery. nih.gov The synthesis of such compounds often involves stereoselective methods to obtain specific isomers. nih.gov
Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 338464-55-4 | sigmaaldrich.comcombi-blocks.combiosynth.com |
| Molecular Formula | C₃H₈ClNO₂ | biosynth.comactivate-scientific.com |
| Molecular Weight | 125.55 g/mol | sigmaaldrich.combiosynth.comactivate-scientific.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | 97% - 98% | sigmaaldrich.comcombi-blocks.comactivate-scientific.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| InChI Key | LLCWGQYEQKYRDO-DFWYDOINSA-N | sigmaaldrich.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,3-aminoalcohols |
| 3-hydroxypyrrolidines |
Properties
IUPAC Name |
(4S)-1,2-oxazolidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.ClH/c5-3-1-4-6-2-3;/h3-5H,1-2H2;1H/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCWGQYEQKYRDO-DFWYDOINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CON1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CON1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735896 | |
| Record name | (4S)-1,2-Oxazolidin-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-01-0, 338464-55-4 | |
| Record name | (4S)-1,2-Oxazolidin-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-1,2-oxazolidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for S Isoxazolidin 4 Ol Hydrochloride and Its Derivatives
Stereoselective Synthesis Approaches
Achieving the desired stereochemistry is paramount in the synthesis of pharmacologically active molecules. For (S)-Isoxazolidin-4-ol hydrochloride, several stereoselective strategies have been developed to control the spatial arrangement of atoms, ensuring the formation of the specific (S)-enantiomer. These methods are crucial for producing compounds with the desired biological activity while minimizing potential off-target effects. Recent advancements have focused on achieving high stereoselectivity for both cis and trans isomers of isoxazolidin-4-ols. vulcanchem.com
Asymmetric 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes
The 1,3-dipolar cycloaddition of nitrones with alkenes stands out as a powerful and widely utilized method for constructing the isoxazolidine (B1194047) ring. chim.itmdpi.comqu.edu.sawikipedia.org This reaction, a type of [3+2] cycloaddition, forms a five-membered heterocyclic ring by creating a new C-C and a new C-O bond. wikipedia.org The versatility of this approach allows for the introduction of various substituents onto the isoxazolidine core, making it a key strategy in the synthesis of diverse derivatives. qu.edu.sa The reaction is known for its high stereoselectivity, which is essential for creating chiral molecules with multiple stereogenic centers. mdpi.comqu.edu.sa
The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. wikipedia.org In reactions involving electron-rich alkenes, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (alkene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone is dominant, typically leading to 5-substituted isoxazolidines. chim.itwikipedia.org Conversely, with electron-poor alkenes, the HOMO of the nitrone and the LUMO of the dipolarophile dictate the outcome, favoring the formation of 4-substituted isomers. wikipedia.org The use of chiral catalysts, such as those based on 2,2'-dihydroxy-1,1'-binaphthyl (BINOL)-AlMe complexes, can induce high enantioselectivity in these reactions. researchgate.net
| Catalyst | Dipolarophile | Key Features | Reference |
|---|---|---|---|
| [Rh2(5S,R-MenPy)4]SbF6 | Alkylidene malonates | Solvent choice influences reactivity and selectivity. | chim.it |
| Ytterbium triflate (Yb(OTf)3) | Ethyl vinyl ether, 2,3-dihydrofuran | Catalytic amount (10 mol%) promotes smooth reaction with good yields and high stereoselectivity. | researchgate.net |
| Chiral Oxazaborolidines | Ethyl vinyl ether, 2,3-dihydrofuran | Catalyzes the reaction at room temperature; high pressure can alter stereoselectivity. | researchgate.net |
| Lewis Acids | Allyl alcohol, Ethyl acrylate | Can accelerate the reaction and reverse regioselectivity. | scilit.com |
Controlling the diastereoselectivity in 1,3-dipolar cycloaddition reactions is crucial for obtaining the desired stereoisomer of the isoxazolidine product. tandfonline.com The relative configuration of the newly formed stereocenters can often be directed by the judicious choice of reactants, catalysts, and reaction conditions. For instance, the use of chiral auxiliaries attached to the alkene can effectively control the facial selectivity of the nitrone attack. tandfonline.com
In the context of intramolecular cycloadditions, the tether connecting the nitrone and the alkene plays a significant role in pre-organizing the molecule for a specific diastereoselective outcome. nih.gov Furthermore, Lewis acids have been shown to influence not only the rate of reaction but also the stereoselectivity. scilit.com In some cases, the addition of a Lewis acid can dramatically alter the diastereomeric ratio of the products. scilit.com The stereochemistry of the resulting isoxazolidine is often confirmed using techniques like 1H NMR spectroscopy, where coupling constants between adjacent protons can elucidate their relative orientation. nbu.ac.in
Hydroboration-Oxidation Reactions of Dihydroisoxazoles for C-4 Hydroxylation
A highly effective method for introducing a hydroxyl group at the C-4 position of the isoxazolidine ring involves the hydroboration-oxidation of 2,3-dihydroisoxazoles. beilstein-journals.orgnih.govdntb.gov.ua This two-step process is renowned for its high regioselectivity and stereoselectivity. beilstein-journals.orgnih.gov The hydroboration step typically proceeds with the boron atom adding to the less substituted carbon of the double bond, which in the case of 2,3-dihydroisoxazoles is the C-5 position, leading to the formation of a C-4 hydroxyl group after oxidation. beilstein-journals.orgnih.govlibretexts.org
This reaction exhibits excellent trans selectivity with respect to the substituent at the C-3 position. beilstein-journals.orgnih.govdntb.gov.ua The borane (B79455) reagent approaches the double bond from the less sterically hindered face, opposite to the C-3 substituent, resulting in a syn addition of the boron and hydrogen atoms across the double bond. nih.govlibretexts.orgmasterorganicchemistry.com Subsequent oxidation with basic hydrogen peroxide replaces the boron atom with a hydroxyl group, preserving the stereochemistry established in the hydroboration step. beilstein-journals.orglibretexts.orgmasterorganicchemistry.com This method provides a reliable route to trans-3-substituted isoxazolidin-4-ols. beilstein-journals.orgnih.govdntb.gov.ua
| Aspect | Description | Reference |
|---|---|---|
| Regioselectivity | Exclusive formation of isoxazolidines with a hydroxyl group at the C-4 position. | beilstein-journals.orgnih.gov |
| Stereoselectivity | Excellent trans selectivity with respect to the substituent at C-3. | beilstein-journals.orgnih.govdntb.gov.ua |
| Mechanism | Concerted syn-addition of borane to the double bond, followed by oxidation with retention of configuration. | nih.govlibretexts.orgmasterorganicchemistry.com |
| Starting Material | 4,5-Unsubstituted 2,3-dihydroisoxazoles. | beilstein-journals.orgnih.govdntb.gov.ua |
Copper-Catalyzed Alkene Aminooxygenation for Isoxazolidine Ring Formation
A novel and stereoselective approach to the synthesis of isoxazolidines involves the copper-catalyzed intramolecular aminooxygenation of alkenes. nih.govacs.orgnih.gov This method utilizes N-sulfonyl-O-butenyl hydroxylamines as substrates, which undergo cyclization in the presence of a copper(II) catalyst, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and oxygen. nih.govacs.org This reaction yields methyleneoxy-substituted isoxazolidines with excellent yields and diastereoselectivities. nih.govacs.orgnih.gov
The proposed mechanism involves a cis-aminocupration of the alkene, forming an unstable organocopper(II) intermediate. acs.org Homolysis of the carbon-copper bond generates a carbon radical, which is then trapped by TEMPO to form the isoxazolidine ring. acs.org The reoxidation of Cu(I) to Cu(II) by the TEMPO/O2 system completes the catalytic cycle. acs.org The diastereoselectivity is controlled by the placement of substituents in a pseudoequatorial position in the chair-like transition state, minimizing steric interactions. acs.org
Reductive Cleavage Strategies for C5-O Bond in Isoxazolidines
The selective cleavage of the C5-O bond in isoxazolidine derivatives offers a pathway to synthesize 5-unsubstituted 4-hydroxyisoxazolidines. beilstein-journals.orgresearchgate.net One such strategy involves the reductive cleavage of benzoylated isoxazolidines. beilstein-journals.orgresearchgate.net This method typically employs a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to activate the anomeric carboxylate at C5, followed by reaction with a hydride source like triethylsilane. beilstein-journals.org
This approach, while effective, can sometimes be limited by the number of synthetic steps required to prepare the necessary starting materials. beilstein-journals.org An alternative and more direct route to 5-unsubstituted isoxazolidines is through the hydroboration-oxidation of 4,5-unsubstituted 2,3-dihydroisoxazoles, as this avoids the need for a separate C5-O bond cleavage step. beilstein-journals.org However, reductive cleavage of the N-O bond is a common transformation for isoxazolidines, often achieved with reagents like zinc in acetic acid, to yield valuable 1,3-amino alcohols.
Oxidation/Reduction Routes for Configuration Inversion of the Isoxazolidine Ring
The ability to invert the stereochemistry at specific centers within the isoxazolidine ring is a valuable tool for accessing different stereoisomers. A sequential oxidation/reduction route has been successfully employed to invert the C-3/C-4 trans relative configuration to the cis configuration. beilstein-journals.orgnih.govdntb.gov.ua This process involves the oxidation of a trans-isoxazolidin-4-ol to the corresponding isoxazolidin-4-one, followed by a stereoselective reduction. beilstein-journals.orgnih.gov
Functional Group Transformations and Derivatization Strategies of the Isoxazolidin-4-ol Scaffold
The isoxazolidin-4-ol framework is a valuable heterocyclic system, serving as a key intermediate in the creation of more complex cyclic and acyclic molecules, including a variety of biologically active compounds. researchgate.netbeilstein-journals.orgnih.gov Its structure, resembling that of 3-hydroxypyrrolidines, makes it a significant fragment in drug discovery. nih.gov The versatility of the isoxazolidine ring allows for extensive derivatization through various functional group transformations. Strategies such as ring-opening reactions, nucleophilic substitutions, and reductions enable the construction of a diverse library of 4-substituted isoxazolidine derivatives under mild conditions. mdpi.com
A primary method for creating the core structure is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene, which can establish up to three contiguous stereogenic centers in a single step. dergipark.org.tr The regioselectivity of this reaction is influenced by both steric and electronic factors. chim.it Further modifications can be achieved through oxidation/reduction sequences. For instance, isoxazolidin-4-ols can be oxidized to the corresponding isoxazolidin-4-ones using reagents like Dess-Martin periodinane. beilstein-journals.orgnih.gov Subsequent stereoselective reduction of the resulting ketone can invert the relative stereochemistry at the C-3 and C-4 positions, providing access to different diastereomers. beilstein-journals.orgnih.gov
N-Substituted Isoxazolidin-4-ols
Substitution at the nitrogen atom of the isoxazolidine ring is a common strategy to modulate the molecule's properties. N-substituted isoxazolidines are known to exhibit various biological activities, including antifungicidal properties. dergipark.org.tr The synthesis of these derivatives is often accomplished through 1,3-dipolar cycloaddition reactions using N-substituted nitrones. For example, N-methyl-C-(diethoxyphosphoryl)nitrone has been used to create a series of N-methylated isoxazolidines conjugated to other heterocyclic systems like quinazolinones. nih.gov The choice of the N-substituent on the nitrone precursor directly translates to the final N-substituted isoxazolidine product.
Table 1: Examples of N-Substituents in Isoxazolidine Synthesis
| N-Substituent | Precursor | Synthetic Method | Reference |
|---|---|---|---|
| Methyl | N-methyl-C-(diethoxyphosphoryl)nitrone | 1,3-Dipolar Cycloaddition | nih.gov |
| Benzyl | N-benzylhydroxylamine hydrochloride (to form nitrone) | Nitrone formation followed by 1,3-Dipolar Cycloaddition | mdpi.com |
| Phenyl | C-(3-indolyl)-N-phenylnitrone | 1,3-Dipolar Cycloaddition | researchgate.net |
Modification at C-3 and C-5 Positions
The C-3 and C-5 positions of the isoxazolidine ring are prime targets for modification, significantly influencing the molecule's biological profile. The substitution pattern is largely determined by the specific nitrone and alkene partners used in the initial 1,3-dipolar cycloaddition reaction. chim.it Generally, cycloadditions involving electron-rich or neutral alkenes tend to yield the 5-substituted regioisomer. chim.it
The introduction of functional groups such as esters (-COOR), carboxylic acids (-COOH), hydroxyls (-OH), and aryl groups (-Ar) at the C-3 and C-5 positions has been shown to enhance antibacterial activity. dergipark.org.tr For instance, a diethoxyphosphoryl group has been successfully introduced at the C-3 position, while various substituted quinazolinone moieties have been attached at C-5. nih.gov Ruthenium tetroxide has been noted for its ability to mediate oxidation specifically at the C-3 position of the isoxazolidine ring, demonstrating high regioselectivity. arabjchem.org These modifications highlight the scaffold's capacity to be tailored for specific applications, creating diverse isoxazolidine-based structures. chim.it
Table 2: Examples of Substituents at C-3 and C-5 Positions
| Position | Substituent | Synthetic Approach | Key Observation | Reference |
|---|---|---|---|---|
| C-3 | Phenyl | Hydroboration-oxidation of 2,3-dihydroisoxazoles | Highly regio- and trans-stereoselective formation of the 4-ol. | beilstein-journals.orgnih.gov |
| C-3 | Diethoxyphosphoryl | 1,3-Dipolar cycloaddition | Creates phosphonate (B1237965) analogues of C-nucleosides. | nih.gov |
| C-5 | Substituted Quinazolinone | 1,3-Dipolar cycloaddition with 2-vinyl-3H-quinazolin-4-ones | Yields isoxazolidine-quinazolinone hybrids with antiviral potential. | nih.gov |
| C-5 | Hydroxymethyl / 2-hydroxybenzyl | 1,3-Dipolar cycloaddition | Designed to enhance interaction with DNA. | chim.it |
Green Chemistry Approaches in Isoxazolidine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isoxazolidines to create more environmentally benign and efficient processes. rasayanjournal.co.in A significant focus has been on replacing traditional organic solvents with water, which is non-toxic, inexpensive, and abundant. rasayanjournal.co.injocpr.com One-pot cycloaddition reactions carried out in water have been reported to produce novel isoxazolidine derivatives in high yields at room temperature and in short reaction times. rasayanjournal.co.in These aqueous methods can also offer unique reactivity and selectivity not achievable in conventional organic solvents. jocpr.com
Catalytic methods represent another cornerstone of green isoxazolidine synthesis. A manganese(III)-catalyzed diastereoselective oxygenative aminoperoxidation of unactivated alkenes has been developed, which utilizes molecular oxygen from the air as the oxidant. rsc.org This reaction proceeds at room temperature in ethanol, offering a mild and eco-friendly route to valuable isoxazolidine rings. rsc.org Such methods, which often feature simple operation and high tolerance for various functional groups, align with the goals of sustainable chemistry by reducing waste and energy consumption. rsc.org
Table 3: Comparison of Synthetic Approaches for Isoxazolidines
| Feature | Traditional Approach | Green Chemistry Approach | Reference |
|---|---|---|---|
| Solvent | Organic solvents (e.g., THF, DCM) | Water, Ethanol | rasayanjournal.co.injocpr.comrsc.org |
| Reaction Conditions | Often requires elevated temperatures or inert atmospheres | Room temperature, open to air | rasayanjournal.co.inrsc.org |
| Catalyst/Reagent | Stoichiometric reagents, heavy metals | Catalytic Mn(III), catalyst-free in water | rasayanjournal.co.inrsc.org |
| Process | Multi-step synthesis with purification of intermediates | One-pot reactions | rasayanjournal.co.injocpr.com |
| Environmental Impact | Higher waste generation, use of hazardous materials | Reduced waste, use of benign substances, energy efficient | rasayanjournal.co.injocpr.comrsc.org |
Applications As a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and functional group arrangement of (S)-isoxazolidin-4-ol hydrochloride make it a powerful tool for asymmetric synthesis, enabling the construction of enantiomerically pure compounds.
The isoxazolidine (B1194047) ring system is a key structural motif in a variety of biologically active compounds. Isoxazolidines and their derivatives are recognized as important intermediates in the synthesis of molecules with potential therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. acs.org The isoxazolidine structure can serve as a versatile synthon, which, through various chemical transformations, can be converted into more complex and biologically relevant molecules. google.com
The strategic importance of isoxazolidines lies in their ability to act as precursors to a range of functionalized molecules. For instance, the labile N-O bond within the isoxazolidine ring can be cleaved under mild reducing conditions to generate valuable γ-amino alcohols, which are themselves important structural units in many biologically active compounds. snnu.edu.cn This feature makes isoxazolidine derivatives, including (S)-isoxazolidin-4-ol, crucial starting materials for constructing libraries of compounds for drug discovery. beilstein-journals.org The synthesis of these libraries often involves generating a diverse set of molecules from a common core structure, and the isoxazolidine scaffold is well-suited for this purpose. beilstein-journals.org
Research has demonstrated the utility of isoxazolidine-containing compounds in targeting specific biological pathways. For example, libraries of complex molecules derived from isoxazolidine building blocks have been screened for inhibitory activity against enzymes like the hepatitis C virus (HCV) NS3/4A protease. beilstein-journals.org
Table 1: Examples of Biologically Active Molecules Derived from Isoxazolidine Precursors
| Precursor Type | Target Molecule Class | Biological Relevance |
| Isoxazolidine | γ-Amino alcohols | Antiviral, Antibacterial snnu.edu.cn |
| Isoxazolidine | Peptidomimetics | Enzyme Inhibition |
| Isoxazolidine | Nucleoside Analogues | Antiviral, Anticancer snnu.edu.cn |
| Isoxazolidine | β-Amino acids | Antibiotic Synthesis snnu.edu.cn |
This table provides a generalized overview of molecule classes accessible from isoxazolidine precursors.
The synthesis of natural products, often characterized by their complex and stereochemically rich structures, frequently employs isoxazolidine intermediates. The defined stereochemistry of chiral isoxazolidines like this compound allows for the controlled introduction of new stereocenters during a synthetic sequence.
The isoxazolidine ring is a valuable synthon for creating both cyclic and acyclic natural product frameworks. google.com Its utility is highlighted in the synthesis of various classes of natural products, including alkaloids and amino sugars. snnu.edu.cn The stereospecificity of reactions involving isoxazolidines, such as 1,3-dipolar cycloadditions, enables the creation of multiple contiguous stereogenic centers in a single step, which is a highly efficient strategy in total synthesis. snnu.edu.cn
For example, the isoxazolidine core has been utilized in the synthetic pathway toward morphinan (B1239233) alkaloids, a class of compounds that includes potent analgesics. researchgate.net In one reported synthesis, an isoxazolidine intermediate was subjected to hydrogenolytic cleavage to reveal a key trihydroxy phenol, which was then cyclized to form the core morphinan structure. researchgate.net
A key strategy in medicinal chemistry and chemical biology is the design of molecules that mimic the structure and function of natural biomolecules. The isoxazolidine ring has proven to be an effective mimic for several fundamental biological building blocks.
The isoxazolidine ring can act as a ribose mimetic, making it a valuable component in the synthesis of nucleoside analogues. acs.org These analogues, where the natural sugar moiety is replaced by the isoxazolidine scaffold, are of significant interest as potential antiviral and anticancer agents due to their ability to interfere with nucleic acid metabolism. snnu.edu.cn The structural similarity of the isoxazolidine ring to the furanose ring of ribose allows these synthetic analogues to be recognized by cellular enzymes, while their altered chemical nature can lead to the desired therapeutic effect.
Furthermore, isoxazolidines serve as precursors to amino acids and amino alcohols, which are fundamental components of peptides and proteins. snnu.edu.cn The ability to synthesize enantiomerically pure amino acids from isoxazolidine precursors is a testament to their value as chiral templates. This mimicry extends to carbohydrates, where the hydroxylated isoxazolidine structure can imitate the polyol nature of sugars, leading to the development of novel glycosidase inhibitors.
Table 2: Isoxazolidine as a Mimic of Natural Building Blocks
| Mimicked Building Block | Isoxazolidine-Derived Structure | Application Area |
| Ribose | Nucleoside Analogues | Antiviral, Anticancer Therapy acs.orgsnnu.edu.cn |
| Amino Acids | Synthetic α- and β-Amino Acids | Peptide Synthesis, Antibiotics snnu.edu.cn |
| Amino Alcohols | γ-Amino Alcohols | Pharmaceutical Intermediates snnu.edu.cn |
| Carbohydrates | Aminocarbasugars | Glycosidase Inhibition |
This table illustrates the versatility of the isoxazolidine scaffold in mimicking key biological structures.
Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. The isoxazolidine skeleton has been successfully employed in the design of new chiral auxiliaries for asymmetric synthesis. researchgate.net These auxiliaries offer high stereocontrol in reactions such as alkylations and aldol (B89426) condensations.
The effectiveness of isoxazolidine-based auxiliaries stems from their rigid conformation, which creates a biased steric environment, forcing reactions to proceed from a specific direction. This leads to the formation of one enantiomer in preference to the other. A key advantage of these auxiliaries is that they can often be removed in a single step and recovered for reuse, making the process more efficient and economical. researchgate.net For instance, certain 3-substituted isoxazolidines have been shown to be effective chiral auxiliaries in the synthesis of optically active natural products like amino acids. google.com
In addition to their role as chiral auxiliaries, isoxazolidine-derived structures can be elaborated into chiral ligands for asymmetric catalysis. Chiral ligands coordinate to a metal center to create a chiral catalyst that can induce enantioselectivity in a wide range of chemical transformations. While the direct use of (S)-isoxazolidin-4-ol as a ligand is less common, its scaffold serves as a foundational element for the synthesis of more complex ligands. The principles of high rigidity and defined stereochemistry that make isoxazolidines good auxiliaries are also desirable features in the design of effective chiral ligands.
Role in Medicinal Chemistry and Drug Discovery Research
Isoxazolidin-4-ol as a Privileged Scaffold in Drug Design
The concept of a "privileged scaffold" was introduced to describe molecular frameworks that are capable of serving as ligands for diverse biological targets. nih.gov The isoxazolidine (B1194047) ring is a prime example of such a scaffold, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govresearchgate.net Its utility stems from its ability to act as a versatile mimic of various biologically important molecules, including nucleosides, carbohydrates, amino acids, and steroid analogs. nih.govresearchgate.net
The isoxazolidin-4-ol moiety, in particular, is of significant interest due to its structural resemblance to 3-hydroxypyrrolidines, which are important structural fragments in drug discovery. nih.gov This structural analogy allows isoxazolidin-4-ol derivatives to interact with biological targets that recognize the 3-hydroxypyrrolidine motif. The presence of the hydroxyl group at the 4-position provides a key point for hydrogen bonding interactions with biological receptors, while the isoxazolidine ring itself offers a stable, three-dimensional structure that can be readily functionalized to explore chemical space and optimize binding affinity and selectivity. nih.govnih.gov
The privileged nature of the isoxazolidine scaffold is further enhanced by the relative ease with which its derivatives can be synthesized and modified. nih.govresearchgate.net This synthetic accessibility allows for the creation of large and diverse libraries of isoxazolidine-containing compounds for high-throughput screening and lead optimization.
Design and Synthesis of Isoxazolidin-4-ol Containing Analogues
The synthesis of isoxazolidin-4-ol and its analogues is a key area of research in organic and medicinal chemistry. A variety of synthetic methods have been developed to access this important scaffold, with the 1,3-dipolar cycloaddition of nitrones with alkenes being a particularly prominent and versatile approach. nih.govmdpi.com This reaction allows for the construction of the isoxazolidine ring with good control over regioselectivity and stereoselectivity.
One notable synthetic strategy involves the hydroboration-oxidation of 4,5-unsubstituted 2,3-dihydroisoxazoles. nih.govnih.gov This method provides a fast and highly stereoselective route to both cis and trans isomers of 3-substituted isoxazolidin-4-ols. nih.gov The process begins with the readily available C-alkyl/aryl-nitrones, which undergo cycloaddition to form the 2,3-dihydroisoxazole intermediates. Subsequent hydroboration followed by oxidation with basic hydrogen peroxide yields the desired isoxazolidin-4-ols. nih.govnih.gov
Another approach to diversify the isoxazolidin-4-ol scaffold involves the functionalization of pre-existing isoxazolidine rings. For instance, N-carbonylpyrazol-linked isoxazolidines can be synthesized with high regioselectivity and yield through a Ni(II)-catalyzed 1,3-dipolar cycloaddition. mdpi.com The pyrazolylcarbonyl group can then serve as a reactive handle for various transformations, including ring-opening, nucleophilic substitution, and reduction, to introduce a wide range of functional groups at the 4-position, such as -CH₂OH, -C(CH₃)₂OH, -COCH₃, -COOC₂H₅, and -CONHNH₂. mdpi.com
The table below summarizes some of the synthetic transformations that have been employed to generate diverse isoxazolidin-4-ol analogues. mdpi.com
| Starting Material | Reagents | Product Functional Group |
| 4-(3,5-dimethylpyrazolylcarbonyl)isoxazolidine | NaBH₄ | -CH₂OH |
| 4-(3,5-dimethylpyrazolylcarbonyl)isoxazolidine | CH₃MgBr | -C(CH₃)₂OH |
| 4-(3,5-dimethylpyrazolylcarbonyl)isoxazolidine | (CH₃)₂CuLi | -COCH₃ |
| 4-(3,5-dimethylpyrazolylcarbonyl)isoxazolidine | EtONa | -COOC₂H₅ |
| 4-(3,5-dimethylpyrazolylcarbonyl)isoxazolidine | Hydrazine hydrate | -CONHNH₂ |
These synthetic methodologies provide a powerful toolkit for medicinal chemists to design and synthesize novel isoxazolidin-4-ol containing analogues with tailored properties for specific biological targets.
Structure-Activity Relationship (SAR) Studies of Isoxazolidin-4-ol Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For isoxazolidin-4-ol derivatives, SAR studies aim to identify the key structural features that are responsible for their therapeutic effects and to guide the design of more potent and selective compounds.
The isoxazolidine ring itself serves as the core scaffold, and modifications at various positions (N-2, C-3, C-4, and C-5) can have a significant impact on biological activity. The substituent at the C-3 position, for example, has been shown to be a critical determinant of activity in many isoxazole-based compounds. dundee.ac.uk Similarly, the nature and stereochemistry of the substituent at the C-4 position, which in the case of (S)-Isoxazolidin-4-ol is a hydroxyl group, are vital for receptor interaction.
For instance, in a series of 4-isoxazolyl-1,4-dihydropyridines, the affinity for the calcium channel was found to be highly dependent on the substitution pattern of the isoxazole (B147169) ring. nih.gov This highlights the importance of the electronic and steric properties of the substituents on the heterocyclic core.
In the context of anticancer drug development, SAR studies of steroidal alkaloids containing an isoxazolidine ring revealed that the presence and nature of substituents on the isoxazolidine moiety can significantly influence cytotoxicity. nih.gov For example, substitution on the isoxazolidine ring was found to be a key factor in the anticancer activity of certain steroidal alkaloid derivatives. nih.gov
The general approach to SAR studies of isoxazolidin-4-ol derivatives involves the systematic synthesis of a library of analogues with variations at different positions of the isoxazolidine ring and evaluation of their biological activity. The data obtained from these studies are then used to build a model that relates structural features to activity, which in turn guides the design of the next generation of compounds with improved therapeutic profiles.
Applications in Specific Therapeutic Areas
The versatility of the isoxazolidin-4-ol scaffold has led to its exploration in a wide range of therapeutic areas. The ability to readily introduce diverse substituents allows for the fine-tuning of the pharmacological properties of these compounds, making them attractive candidates for the development of new drugs. nih.govresearchgate.net
Anticancer Research
The isoxazolidine scaffold is a prominent feature in many compounds with demonstrated anticancer activity. nih.govresearchgate.net Derivatives of isoxazolidine have been investigated for their potential to inhibit the growth of various cancer cell lines. researchgate.net The mechanism of action of these compounds can vary, but they often target key cellular processes involved in cancer cell proliferation, survival, and metastasis.
For example, certain isoxazoline-containing compounds have shown promising antineoplastic properties. unibo.it The structural modifications of the isoxazolidine ring can lead to compounds with potent activity against specific cancer cell types. In some cases, the isoxazolidine moiety is incorporated into larger, more complex molecules, such as steroidal alkaloids, where it plays a crucial role in their cytotoxic effects. nih.gov
Antibacterial and Antifungal Research
The isoxazolidine ring is also a key component of many compounds with antibacterial and antifungal properties. nih.govresearchgate.net The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Isoxazolidine derivatives offer a promising avenue for the development of novel antibiotics and antifungals.
Numerous studies have reported the synthesis and evaluation of isoxazolidine-containing compounds against a range of bacterial and fungal strains. impactfactor.orgresearchgate.netresearchgate.net For instance, certain isoxazolidine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. impactfactor.org The mode of action of these compounds can involve the disruption of the bacterial cell wall, inhibition of essential enzymes, or interference with other vital cellular processes. nih.gov
In antifungal research, isoxazolidine derivatives have been shown to be effective against various fungal species, including Aspergillus niger and Candida albicans. researchgate.netmdpi.com The antifungal activity is often dependent on the specific substitution pattern on the isoxazolidine ring.
Antiviral and Antimycobacterial Research
The isoxazolidine scaffold has also been explored for its potential in the development of antiviral and antimycobacterial agents. nih.gov The unique three-dimensional structure of the isoxazolidine ring allows it to mimic the shape of natural substrates and bind to viral or mycobacterial enzymes, thereby inhibiting their function.
Research in this area has focused on the design and synthesis of isoxazolidine-containing nucleoside analogues and other derivatives that can interfere with viral replication. mdpi.com For example, isoxazolidine-containing compounds have been investigated as potential inhibitors of viruses such as the varicella-zoster virus and cytomegalovirus. mdpi.com
In the context of antimycobacterial research, the isoxazolidine scaffold has been incorporated into various molecular frameworks to create compounds with activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The development of new anti-tuberculosis drugs is a global health priority, and isoxazolidine derivatives represent a promising class of compounds for further investigation.
Anti-inflammatory Research
The isoxazolidine scaffold, a core component of (S)-Isoxazolidin-4-ol, is recognized for its contribution to the development of novel anti-inflammatory agents. researchgate.net While direct studies on the anti-inflammatory properties of (S)-Isoxazolidin-4-ol Hydrochloride are not extensively documented, research on its derivatives and related isoxazole compounds has demonstrated significant potential in targeting key mediators of inflammation, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.govbibliotekanauki.pl
Derivatives of the isoxazole ring have been designed as selective inhibitors of COX-2, an enzyme associated with inflammation and pain. bibliotekanauki.pl This selectivity is a prized attribute in anti-inflammatory drugs, as it can reduce the gastrointestinal side effects linked to the inhibition of the COX-1 isoform. nih.gov For instance, certain isoxazole-carboxamide derivatives have been evaluated as potent COX inhibitors. bibliotekanauki.pl Similarly, steroidal molecules incorporating an isoxazolidine ring have been synthesized and shown to possess topical anti-inflammatory activity. acs.org One derivative of 4-hydroxyisoxazolidine, specifically Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate, has been noted for its use in formulating drugs for inflammatory conditions like rheumatoid arthritis.
Furthermore, isoxazole derivatives have been identified as inhibitors of 5-LOX, an enzyme crucial for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.govplos.org Inhibition of the 5-LOX pathway is a validated strategy for treating conditions such as asthma, rheumatoid arthritis, and other allergic and cardiovascular diseases. nih.govplos.org Studies have reported isoxazole derivatives with significant 5-LOX inhibitory activity, with some compounds showing IC50 values in the micromolar range. nih.gov
The anti-inflammatory potential of compounds containing the isoxazolidine or isoxazole core is summarized in the table below, highlighting their activity against key inflammatory enzymes.
| Compound Class/Derivative | Target Enzyme | Activity (IC₅₀) | Reference |
| Isoxazole Derivative C6 | COX-2 | 0.55 µM | nih.gov |
| Isoxazole Derivative C5 | COX-2 | 0.85 µM | nih.gov |
| Isoxazole Derivative C3 | COX-2 | 0.93 µM | nih.gov |
| Isoxazole Derivative C3 | 5-LOX | 8.47 µM | nih.gov |
| Isoxazole Derivative C5 | 5-LOX | 10.48 µM | nih.gov |
These findings underscore the importance of the isoxazolidine scaffold as a pharmacophore for developing new anti-inflammatory drugs. The this compound molecule, with its defined stereochemistry and hydroxyl functional group, offers a versatile starting point for creating focused libraries of compounds aimed at these inflammatory targets.
Advanced Drug Discovery Methodologies Utilizing Isoxazolidin-4-ol Derivatives
The unique structural characteristics of this compound make it and its derivatives well-suited for modern drug discovery strategies that prioritize efficiency and precision in identifying novel therapeutic agents.
Target-Oriented Synthesis and Screening Approaches
Target-oriented synthesis (TOS) is a drug discovery strategy that begins with a specific biological target, such as a protein or enzyme, and involves the rational design and synthesis of molecules to modulate its function. nih.gov The isoxazolidine ring, including the 4-hydroxy substituted variant, is a valuable scaffold in TOS due to its synthetic accessibility and the ease with which its structure can be modified. mdpi.comresearchgate.net
The primary method for constructing the isoxazolidine ring is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. researchgate.netdergipark.org.tr This reaction is highly efficient for creating structurally diverse isoxazolidines. dergipark.org.tr The (S)-Isoxazolidin-4-ol scaffold can be incorporated into more complex molecules designed to interact with a specific biological target. For example, by attaching various substituents to the isoxazolidine ring, chemists can create a focused library of compounds. This library can then be screened against a target enzyme, such as COX-2 or 5-LOX, to identify potent and selective inhibitors. nih.gov The hydroxyl group at the C-4 position provides a convenient handle for further chemical modifications, allowing for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and pharmacokinetic properties.
Fragment-Based Drug Discovery (FBDD) Considerations
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening collections of small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. nih.govmappingignorance.org These initial hits are then optimized and grown into more potent drug candidates.
This compound possesses several characteristics that make it an ideal fragment for FBDD.
Low Molecular Weight: Its simple structure aligns with the "Rule of Three" often applied in FBDD, which favors compounds with a molecular weight under 300 Da.
3D-Rich Scaffold: The non-planar, sp3-rich structure of the isoxazolidine ring provides a three-dimensional shape that can explore protein binding pockets more effectively than flat, aromatic compounds. researchgate.net
Functional Groups for Interaction and Elaboration: The hydroxyl group and the nitrogen and oxygen heteroatoms within the ring can form key hydrogen bond interactions with a protein target. These sites also serve as anchor points for synthetic elaboration to grow the fragment into a more potent lead compound. researchgate.net
The use of heterocyclic frameworks like isoxazolidine is increasingly recognized as beneficial for creating fragment libraries for screening. researchgate.net The defined stereochemistry of the (S)-enantiomer is particularly valuable, as biological targets are chiral, and stereospecific interactions are crucial for drug activity. By using fragments like (S)-Isoxazolidin-4-ol, researchers can build a detailed understanding of the target's binding site and develop highly specific and effective therapeutics.
Advanced Spectroscopic Characterization and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of isoxazolidine (B1194047) derivatives. numberanalytics.comlumenlearning.com Analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the carbon skeleton and the chemical environment of each proton.
In the case of isoxazolidines, ¹H NMR provides key insights through chemical shifts (δ), signal multiplicity, and coupling constants (J). The protons on the heterocyclic ring (H-3, H-4, and H-5) typically exhibit distinct signals. The proton at C-4, being attached to a carbon bearing a hydroxyl group, is expected to resonate in a specific region, while the protons at C-3 and C-5, adjacent to the nitrogen and oxygen atoms respectively, will also have characteristic chemical shifts. beilstein-journals.org
While specific experimental data for (S)-Isoxazolidin-4-ol Hydrochloride is not widely published, data from related 3-substituted isoxazolidin-4-ols can be used for prediction. beilstein-journals.org For instance, the H-4 proton in such systems typically appears as a multiplet, with its coupling to adjacent protons on C-3 and C-5 being crucial for determining their relative orientation (cis/trans). beilstein-journals.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbon atoms of the isoxazolidine ring are expected to resonate in the aliphatic region, with their exact positions influenced by the electronegativity of the adjacent heteroatoms and substituents. For example, the C-4 carbon, bonded to the hydroxyl group, would appear at a characteristic downfield shift compared to other ring carbons. beilstein-journals.org
Table 1: Predicted NMR Data for the (S)-Isoxazolidin-4-ol Ring This table is based on general principles and data from related isoxazolidine structures.
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Key Correlations & Notes |
| C-3 | Varies based on protonation | ~50-65 | Adjacent to N-H⁺. Protons show coupling to H-4. |
| C-4 | ~4.0-4.8 | ~70-80 | Methine proton (CH-OH). Shows coupling to H-3 and H-5 protons. |
| C-5 | Varies based on protonation | ~65-75 | Adjacent to ring oxygen. Protons show coupling to H-4. |
Data are predicted and may vary based on solvent and experimental conditions.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful two-dimensional NMR technique that determines the spatial proximity of protons within a molecule, making it ideal for assigning relative stereochemistry. wikipedia.org The technique relies on the Nuclear Overhauser Effect (NOE), which is the transfer of spin polarization between nuclei that are close in space (typically <5 Å), regardless of whether they are connected through chemical bonds. wikipedia.orgintermediateorgchemistry.co.uk
In the context of isoxazolidin-4-ols, NOESY experiments are crucial for establishing the cis or trans relationship between substituents on the five-membered ring. researchgate.net For a given diastereomer, cross-peaks in the NOESY spectrum indicate which protons are on the same face of the ring. For example, in a related trans-isoxazolidin-4-ol, irradiation of the H-4 proton resulted in a stronger enhancement of the signal for a proton on C-5 on the opposite side of the ring, but only a weak NOE for the H-3 proton, confirming their trans relationship. Conversely, in a cis isomer, a significantly stronger NOE would be observed between the H-3 and H-4 protons.
For (S)-Isoxazolidin-4-ol, which is a single, specific stereoisomer, a NOESY experiment would confirm the inherent relative configuration of the hydroxyl group at C-4 relative to the protons at C-3 and C-5. This analysis provides definitive, non-ambiguous proof of the molecule's three-dimensional arrangement in solution. numberanalytics.com
Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass of the parent ion with high precision, allowing for the unequivocal confirmation of the molecular formula, C₃H₇NO₂. ethz.ch
The molecular weight of (S)-Isoxazolidin-4-ol is 89.09 g/mol , and its hydrochloride salt is 125.55 g/mol . nih.govsigmaaldrich.comsigmaaldrich.com In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 90.05.
Electron impact (EI) ionization, a higher-energy technique, would induce fragmentation of the molecule, providing further structural information. The fragmentation pattern of the isoxazolidine ring is influenced by the labile N-O bond and the positions of the functional groups. Expected fragmentation pathways for the (S)-Isoxazolidin-4-ol core would include:
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen and oxygen heteroatoms.
Ring-opening: Initial cleavage of the weak N-O bond followed by further fragmentation.
Loss of small molecules: Elimination of stable neutral molecules such as water (H₂O) from the molecular ion. libretexts.org
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source/Method |
| Molecular Formula | C₃H₈ClNO₂ | - |
| Molecular Weight | 125.55 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Monoisotopic Mass (free base) | 89.0477 g/mol | nih.gov |
| Expected [M+H]⁺ (free base) | 90.0550 m/z | ESI-MS |
| Common Neutral Losses | H₂O (18 Da), HCl (36.5 Da) | EI-MS, ESI-MS/MS |
Infrared (IR) Spectroscopy in Synthetic Monitoring and Structural Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule and for monitoring the progress of a chemical synthesis. specac.com An IR spectrum provides a unique "fingerprint" of a molecule based on the absorption of specific frequencies of IR radiation that correspond to the vibrational frequencies of chemical bonds. researchgate.net
For this compound, the IR spectrum would be characterized by several key absorption bands that confirm its structure. The presence of the hydrochloride salt would significantly influence the N-H stretching region.
Key expected absorption bands include:
O–H Stretch: A strong, broad absorption band typically in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding. lumenlearning.comlibretexts.org
N–H Stretch: As a hydrochloride salt, the ammonium (B1175870) (N-H⁺) group will exhibit a broad, strong absorption in the 3200-2500 cm⁻¹ range, often with multiple smaller peaks (overtone bands).
C–H Stretch: Absorptions in the 3000-2850 cm⁻¹ range corresponding to the stretching of the C-H bonds in the saturated heterocyclic ring. pressbooks.pub
C–O Stretch: A strong band in the fingerprint region, typically around 1260-1050 cm⁻¹, corresponding to the C-O single bond of the secondary alcohol. lumenlearning.com
N–O and C–N Stretches: These bonds within the isoxazolidine ring contribute to absorptions in the fingerprint region (typically below 1400 cm⁻¹), confirming the presence of the heterocyclic core.
During synthesis, IR spectroscopy can be used to monitor the reaction by observing the disappearance of characteristic bands from the starting materials (e.g., C=N stretch of a nitrone or C=C stretch of an alkene) and the appearance of the characteristic bands of the isoxazolidine product. specac.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Intensity/Shape |
| Alcohol | O–H stretch | 3400 - 3200 | Strong, Broad |
| Ammonium Salt | N–H⁺ stretch | 3200 - 2500 | Strong, Broad |
| Alkane | C–H stretch | 3000 - 2850 | Medium-Strong |
| Alcohol | C–O stretch | 1260 - 1050 | Strong |
| Heterocycle | C–N / N–O stretch | ~1300 - 1000 | Medium |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. ethz.ch This powerful technique provides precise information on bond lengths, bond angles, and, crucially for a chiral molecule like this compound, its absolute configuration. mdpi.combangor.ac.uk
The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. For chiral molecules, specialized techniques in X-ray crystallography (anomalous dispersion) allow for the absolute assignment of stereocenters, confirming whether the molecule is the (S) or (R) enantiomer.
While a specific, publicly available crystal structure for this compound was not identified, the technique has been widely applied to related isoxazolidine derivatives. ethz.ch Such studies confirm the puckered envelope or twist conformations typically adopted by the five-membered isoxazolidine ring in the solid state. An X-ray crystallographic analysis of this compound would definitively establish the (S)-configuration at the C-4 stereocenter and reveal the intricate network of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and the hydrochloride moiety, that dictate the crystal packing.
Table 4: Information Gained from X-ray Crystallography
| Structural Information | Description |
| Absolute Configuration | Unambiguously confirms the (S) stereochemistry at the C-4 chiral center. |
| Molecular Conformation | Defines the precise puckering (e.g., envelope, twist) of the isoxazolidine ring in the solid state. |
| Bond Lengths & Angles | Provides exact measurements for all covalent bonds and angles within the molecule. |
| Crystal Packing | Elucidates the arrangement of molecules in the unit cell and the network of intermolecular forces (e.g., hydrogen bonding). |
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Methodologies
The precise control of stereochemistry is paramount in drug discovery, and the development of new, efficient stereoselective methods for synthesizing substituted isoxazolidin-4-ols is a major research focus. While 1,3-dipolar cycloaddition remains a foundational method for creating the isoxazolidine (B1194047) ring, recent efforts have been directed toward strategies that offer greater control and diversity. acs.org
A particularly promising approach involves the hydroboration–oxidation of 4,5-unsubstituted 2,3-dihydroisoxazoles. nih.govbeilstein-journals.org This method has been shown to be highly regioselective and stereoselective, yielding 3-substituted isoxazolidin-4-ols. beilstein-journals.org The reaction proceeds with excellent trans stereoselectivity relative to the substituent at the C-3 position. beilstein-journals.org Furthermore, researchers have developed a consecutive oxidation/reduction route to invert the C-3/C-4 trans relative configuration. nih.govresearchgate.net This involves oxidizing the alcohol to a ketone using reagents like Dess–Martin periodinane, followed by a stereoselective reduction. nih.govresearchgate.net The use of bulky reducing agents, such as L-selectride, has demonstrated excellent selectivity for the C-3/C-4-cis isomer. beilstein-journals.org
Another innovative direction is the use of polymer-supported reagents, such as polymer-supported perruthenate (PSP), for the mild and selective oxidation of secondary hydroxylamines to nitrones. rsc.org These nitrones can then be reacted in situ with dipolarophiles in one-pot processes to generate isoxazolidines, offering a streamlined synthetic procedure. rsc.org
| Method | Key Reagents | Stereochemical Outcome | Research Finding |
| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | Highly regio- and trans-stereoselective, forming trans-3,4-substituted isoxazolidin-4-ols. nih.govbeilstein-journals.org | All hydroborations were highly regioselective, leading only to the formation of isoxazolidines with the hydroxy group in the C-4 position. beilstein-journals.org |
| Stereochemical Inversion | 1. Dess-Martin periodinane 2. L-selectride | Inversion of the C-3/C-4 trans configuration to a cis configuration. nih.govbeilstein-journals.org | L-selectride showed excellent selectivity for the C-3/4-cis isomer compared to other reducing agents. beilstein-journals.org |
| Polymer-Supported Synthesis | Polymer-Supported Perruthenate (PSP) | Dependent on the subsequent cycloaddition. | Allows for one-pot synthesis from secondary hydroxylamines by generating the intermediate nitrone. rsc.org |
Exploration of New Chemical Reactivity Profiles
The isoxazolidine ring possesses a unique chemical reactivity profile, largely influenced by the inherent weakness of the N-O bond. Cleavage of this bond is a key transformation, providing access to valuable synthetic intermediates like 1,3-aminoalcohols, which are important pharmacophores. Future research is focused on uncovering novel transformations and reagents to exploit this reactivity for more complex molecular architectures.
Recent studies have investigated the chemoselective oxidation of the isoxazolidine ring itself. nih.gov The use of ruthenium tetroxide (RuO₄) has been explored both computationally and experimentally, revealing that oxidation can be directed to different positions on the ring. nih.gov The reaction's regioselectivity is correlated to the stability of the transient carbocation formed during the process, allowing for the targeted synthesis of derivatives like N-methylisoxazolidin-3-one. nih.gov
Furthermore, transition metal-mediated cleavage reactions are being explored. Molybdenum-mediated tandem reductive N-O bond cleavage-retroaldol reactions have been used on isoxazoline (B3343090) rings fused in bicyclic frameworks to generate complex cyclopentane (B165970) structures in a single pot. acs.org Similarly, treatment with Raney nickel/AlCl₃ has been shown to cleave the N-O bond in heterobicycle-fused 2-isoxazolines, followed by imine hydrolysis, to produce β-hydroxyketones in good to excellent yields. beilstein-journals.org These methods showcase how the latent functionality of the isoxazolidine ring can be unlocked to produce diverse and valuable chemical scaffolds. beilstein-journals.org
| Reaction Type | Reagents | Resulting Products | Key Finding |
| Reductive N-O Bond Cleavage | Raney Nickel / AlCl₃ | β-Hydroxyketones | Provides a method for producing novel heterobicycle-fused β-hydroxyketones with high yields (66-95%). beilstein-journals.org |
| Tandem N-O Cleavage/Retroaldol | Molybdenum Hexacarbonyl (Mo(CO)₆) | Complex cyclopentane/cyclopentene rings | Efficiently assembles complex ring structures from isoxazolines fused to bicyclic frameworks. acs.org |
| Chemoselective Oxidation | Ruthenium Tetroxide (RuO₄) | Isoxazolidin-3-ones and other oxidized products | The site of oxidation can be controlled based on the stability of the carbocation intermediate, as confirmed by DFT calculations. nih.gov |
| Derivatization | NaBH₄, Pd/C | Ring-opened and reduced derivatives | The 4-functionalized isoxazolidine core can undergo various transformations like nucleophilic substitution and reduction under mild conditions. mdpi.com |
Integration with Advanced Computational Design in Drug Discovery
The integration of computational methods, often termed computer-aided drug design (CADD), is revolutionizing the discovery pipeline by enabling the rapid screening of vast chemical libraries and the rational design of potent drug candidates. nih.govschrodinger.com For isoxazolidine derivatives, these in silico techniques are becoming indispensable for predicting biological activity, understanding structure-activity relationships (SAR), and optimizing pharmacokinetic profiles. nih.govpreprints.org
Advanced computational studies, including Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, are being applied to novel isoxazolidine derivatives. nih.govpreprints.orgresearchgate.net For instance, DFT calculations have been used to analyze the electronic properties and reactivity of fluoro-isoxazolidines, while molecular docking has predicted their binding interactions with protein targets, identifying them as potential antibacterial agents. nih.gov In other work, molecular docking and MD simulations were used to screen thirty novel isoxazolidine derivatives against the Epidermal Growth Factor Receptor (EGFR), identifying a lead compound with significant binding energy. preprints.orgresearchgate.net
These computational tools are not only used for prediction but also for mechanistic understanding. Combined theoretical and experimental studies on the oxidation of isoxazolidines have used DFT calculations to elucidate the reaction pathway and explain the observed selectivity, providing insights that guide further synthetic efforts. nih.gov As machine learning and artificial intelligence become more integrated into CADD, the ability to design novel (S)-Isoxazolidin-4-ol-based scaffolds with tailored biological activities and drug-like properties will be significantly enhanced. schrodinger.com
| Computational Method | Application | Research Insight |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms; Analyzing electronic properties and reactivity. nih.govnih.gov | Confirmed the preferred reaction pathway in the RuO₄-catalyzed oxidation of isoxazolidines. nih.gov Predicted functional group reactivity for new fluoro-isoxazolidine derivatives. nih.gov |
| Molecular Docking | Predicting binding modes and energies of ligands to protein targets. nih.govpreprints.org | Identified potential isoxazolidine-based antibacterial candidates and inhibitors of the EGFR receptor. nih.govpreprints.org |
| Molecular Dynamics (MD) Simulations | Investigating the conformational changes and stability of ligand-protein complexes over time. nih.govpreprints.org | Confirmed the favorable and stable interaction of lead isoxazolidine compounds with their target proteins. nih.govpreprints.org |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.gov | Showed that novel fluoro-isoxazolidine derivatives have good intestinal absorption characteristics and a low likelihood of skin sensitization. nih.gov |
Expansion into Novel Material Science Applications
While the primary focus for isoxazolidine derivatives has been in medicinal chemistry, emerging research suggests potential applications in material science. acs.orgrsc.org The unique heterocyclic structure and the reactivity of the N-O bond offer opportunities for the development of novel polymers and functional materials.
One area of exploration is the use of isoxazolidine chemistry in conjunction with polymer science. The development of polymer-supported reagents for isoxazolidine synthesis is an early example of this crossover. rsc.org Looking forward, the isoxazolidine ring itself could serve as a monomer or a key functional component in advanced polymers.
An analogous and well-studied class of compounds, the poly(2-oxazoline)s (POx), provides a template for what may be possible. POx are known for their biocompatibility, low cytotoxicity, and tunable properties, which has led to their use as polymer therapeutics. nih.gov Given the structural relationship, isoxazolidine-based polymers could potentially offer a new class of biomaterials with unique properties. The presence of the N-O bond could be leveraged as a cleavable linker for drug delivery systems or as a reactive site for post-polymerization modification. The inherent chirality of (S)-Isoxazolidin-4-ol could also be used to create stereoregular polymers with specific recognition or self-assembly properties, opening avenues in chiral materials and asymmetric catalysis. While this field is still in its infancy, the foundational chemistry of isoxazolidines suggests a promising future in the design of next-generation functional materials.
Q & A
Q. What are the common synthetic routes for (S)-Isoxazolidin-4-ol Hydrochloride?
The synthesis typically involves hydroboration–oxidation reactions of substituted isoxazolidines. For example, (±)-3-alkylisoxazolidin-4-ols can be synthesized via trichloroethyl carbamate intermediates followed by hydrolysis under basic conditions (e.g., NaOH in isopropyl alcohol) and neutralization with HCl. Chiral resolution or asymmetric synthesis methods are required to isolate the (S)-enantiomer specifically. Purification is achieved via flash column chromatography (FCC) using gradients like hexanes/EtOAc .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on spectroscopic techniques:
- 1H/13C NMR : Peaks for stereogenic centers (e.g., δ 1.02–1.04 ppm for CH3 groups in 3-isopropyl derivatives) and ring protons (e.g., δ 4.51 ppm for H-4) confirm regiochemistry .
- IR Spectroscopy : Bands for hydroxyl (ν ~3160 cm⁻¹) and amine groups verify functional groups .
- SMILES notation : The (S)-configuration is specified in CAS entries (e.g., SMILES: N[C@H]1CCOC[C@@H]1O.Cl ) .
Q. What stability considerations are critical for handling this compound?
The compound is hygroscopic and light-sensitive. Storage should adhere to pharmacopeial standards: airtight containers, desiccants, and protection from UV light. Stability under varying pH and temperature conditions should be tested via accelerated degradation studies .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be validated?
Enantiomeric excess (ee) is determined using:
- Chiral HPLC : Columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak®) resolve (R)- and (S)-enantiomers.
- NMR with Chiral Shift Reagents : Europium complexes induce diastereomeric splitting in proton signals .
- Polarimetry : Specific rotation values ([α]D) distinguish enantiomers .
Q. What mechanistic insights explain regioselectivity in isoxazolidine ring formation?
Hydroboration–oxidation proceeds via anti-Markovnikov addition, where boron attaches to the less substituted carbon. Subsequent oxidation and cyclization form the isoxazolidine core. Stereoelectronic effects and steric hindrance from substituents (e.g., 3-isopropyl groups) influence ring conformation and reaction pathways .
Q. How do reaction conditions impact yield and purity in large-scale synthesis?
Key factors include:
- Catalyst Loading : Excess LiI in acetonitrile accelerates carbamate formation .
- Temperature : Reactions at 60°C improve kinetics but may promote racemization.
- Workup Protocols : Saturated NaHCO3 washes remove acidic byproducts, while MgSO4 drying prevents hydrolysis .
- Purification : FCC with EtOAc/hexanes gradients optimizes separation of polar intermediates .
Q. What analytical challenges arise in quantifying trace impurities?
Impurities from incomplete hydrolysis (e.g., residual trichloroethyl groups) or stereochemical byproducts require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
